Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate
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Overview
Description
Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate is a heterocyclic compound with a molecular formula of C10H12ClNO2SThe compound features a pyridine ring substituted with a chlorine atom and a thioester group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-((4-chloropyridin-2-yl)thio)propanoate typically involves the reaction of 4-chloropyridine-2-thiol with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-((4-chloropyridin-2-yl)thio)propanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-chloropyridin-3-yl)propanoate
- Ethyl 3-(pyridin-2-ylthio)propanoate
- Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
Uniqueness
Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate is unique due to the presence of both a chlorine atom and a thioester group on the pyridine ring.
Properties
CAS No. |
1346707-75-2 |
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Molecular Formula |
C10H12ClNO2S |
Molecular Weight |
245.73 g/mol |
IUPAC Name |
ethyl 3-(4-chloropyridin-2-yl)sulfanylpropanoate |
InChI |
InChI=1S/C10H12ClNO2S/c1-2-14-10(13)4-6-15-9-7-8(11)3-5-12-9/h3,5,7H,2,4,6H2,1H3 |
InChI Key |
DXIGEVHVSSHNLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCSC1=NC=CC(=C1)Cl |
Origin of Product |
United States |
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